1-Cyanoethanesulfonyl chloride

Vue d'ensemble

Description

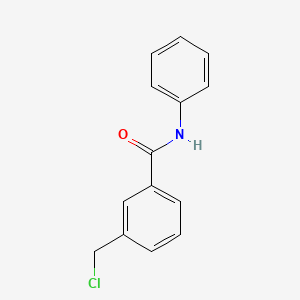

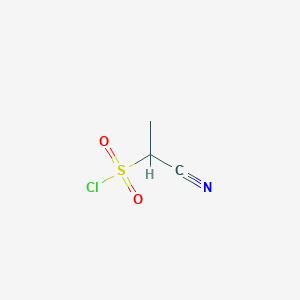

1-Cyanoethanesulfonyl chloride is a chemical compound with the molecular formula C3H4ClNO2S and a molecular weight of 153.59 . It is stored in an inert atmosphere, under -20°C .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 1-Cyanoethanesulfonyl chloride, often involves chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography . The procedure is also applicable to other substrates such as thiols, disulfides, thioacetates, and xanthates .Molecular Structure Analysis

The molecular structure of 1-Cyanoethanesulfonyl chloride can be represented by the formula C3H4ClNO2S . Single crystal X-ray diffraction (SCXRD) analysis is a readily-available method that can provide access to both the molecular and extended structure of a crystalline material, at the atomic level .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Cyanoethanesulfonyl chloride, focusing on six unique fields:

Organic Synthesis

1-Cyanoethanesulfonyl chloride is widely used in organic synthesis as a versatile reagent. It acts as a sulfonylating agent, introducing sulfonyl groups into various organic molecules. This is particularly useful in the synthesis of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds .

Pharmaceutical Research

In pharmaceutical research, 1-Cyanoethanesulfonyl chloride is employed in the synthesis of bioactive molecules. It is used to create intermediates for the development of drugs, particularly those targeting enzymes and receptors. Its ability to introduce sulfonyl groups makes it valuable in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates .

Agrochemical Development

The compound is also significant in the agrochemical industry. It is used in the synthesis of herbicides, fungicides, and insecticides. The sulfonyl group introduced by 1-Cyanoethanesulfonyl chloride enhances the biological activity and stability of these agrochemicals, making them more effective in protecting crops .

Material Science

In material science, 1-Cyanoethanesulfonyl chloride is utilized in the modification of polymers and other materials. It can introduce functional groups that improve the properties of materials, such as their thermal stability, mechanical strength, and chemical resistance. This makes it useful in the development of advanced materials for various industrial applications .

Analytical Chemistry

1-Cyanoethanesulfonyl chloride is used in analytical chemistry for the derivatization of analytes. This process enhances the detection and quantification of compounds in complex mixtures. It is particularly useful in chromatography and mass spectrometry, where it improves the sensitivity and selectivity of analytical methods .

Bioconjugation

In bioconjugation, 1-Cyanoethanesulfonyl chloride is employed to link biomolecules, such as proteins and peptides, to other molecules or surfaces. This is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems. The sulfonyl group introduced by this compound provides a stable and reactive site for bioconjugation .

Safety and Hazards

1-Cyanoethanesulfonyl chloride is classified as a dangerous substance. It can cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

This compound is often used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Biochemical Pathways

Given its use in organic synthesis , it’s plausible that it could be involved in a variety of biochemical reactions depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 1-Cyanoethanesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, solvents, temperature, and pH . .

Propriétés

IUPAC Name |

1-cyanoethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNO2S/c1-3(2-5)8(4,6)7/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCZKNRKHJHVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305961 | |

| Record name | 1-Cyanoethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34876-17-0 | |

| Record name | 1-Cyanoethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34876-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyanoethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)

![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)

![tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B3370235.png)